

# TVB-3166: A Comprehensive Technical Guide to a Novel FASN Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TVB-3166** is a potent, selective, and orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Elevated FASN expression is a hallmark of many cancers and is associated with poor prognosis. This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of **TVB-3166**. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways affected by this compound. This document is intended to serve as a valuable resource for researchers in oncology and metabolic diseases who are interested in the therapeutic potential of FASN inhibition.

#### **Discovery and Development**

**TVB-3166** was discovered and developed by 3-V Biosciences, now known as Sagimet Biosciences.[1] It emerged from a program aimed at optimizing a series of FASN inhibitors to improve their pharmacological properties.[2] A key modification in the development of **TVB-3166** was the replacement of a benzimidazole moiety with a more polar pyrazole group, which led to enhanced systemic and tumor exposure.[2] This compound is a reversible inhibitor of the keto-reductase enzymatic function of FASN.[2]



## **Chemical Properties**

A summary of the key chemical properties of **TVB-3166** is presented in the table below.

| Property          | Value                                                                                  |  |
|-------------------|----------------------------------------------------------------------------------------|--|
| IUPAC Name        | 4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]-3-azetidinyl]-benzonitrile |  |
| Molecular Formula | C24H24N4O                                                                              |  |
| Molecular Weight  | 384.47 g/mol                                                                           |  |
| CAS Number        | 1533438-83-3                                                                           |  |
| Appearance        | White to off-white solid                                                               |  |
| Solubility        | DMSO: ≥ 77 mg/mL (≥ 200.27 mM)                                                         |  |

#### **Mechanism of Action**

**TVB-3166** selectively inhibits the FASN enzyme, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, there is an increased reliance on de novo fatty acid synthesis for the production of lipids required for cell membrane formation, energy storage, and signaling molecule synthesis. By inhibiting FASN, **TVB-3166** disrupts these processes, leading to a cascade of anti-tumor effects. The inhibition of FASN by **TVB-3166** is reversible.[2]

The primary consequences of FASN inhibition by **TVB-3166** in cancer cells include:

- Induction of Apoptosis: Depletion of downstream lipid products and accumulation of toxic levels of malonyl-CoA contribute to the induction of programmed cell death.[3][4]
- Disruption of Lipid Rafts: FASN inhibition alters the composition of cellular membranes, leading to the disruption of lipid raft architecture. This, in turn, affects the localization and function of membrane-associated signaling proteins.[3][5]
- Inhibition of Key Signaling Pathways: **TVB-3166** has been shown to inhibit pro-survival signaling pathways, including the PI3K-AKT-mTOR and β-catenin pathways.[3][5]



The following diagram illustrates the central role of FASN in cellular metabolism and the key signaling pathways impacted by its inhibition with **TVB-3166**.





Click to download full resolution via product page

Figure 1. Mechanism of action of TVB-3166.

#### **Quantitative Data**

The following tables summarize key quantitative data for **TVB-3166** from various in vitro and in vivo studies.

**Table 1: In Vitro Activity** 

| Assay                           | Cell Line/System | IC50   | Reference |
|---------------------------------|------------------|--------|-----------|
| Biochemical FASN<br>Activity    | Cell-free        | 42 nM  | [6]       |
| Cellular Palmitate<br>Synthesis | HeLa             | 60 nM  | [2]       |
| Cellular Palmitate<br>Synthesis | -                | 81 nM  | [7]       |
| Cell Viability                  | Calu-6           | 100 nM | [2]       |

**Table 2: In Vivo Pharmacokinetics and Efficacy** 

| Animal<br>Model                   | Dosing                            | Plasma<br>Concentrati<br>on | Tumor<br>Concentrati<br>on | Efficacy                                         | Reference |
|-----------------------------------|-----------------------------------|-----------------------------|----------------------------|--------------------------------------------------|-----------|
| Mice                              | 30 mg/kg/day<br>(oral gavage)     | 2.9 μΜ                      | -                          | -                                                | [7]       |
| Mice                              | 100<br>mg/kg/day<br>(oral gavage) | 7 μΜ                        | -                          | Dose-<br>dependent<br>tumor growth<br>inhibition | [7]       |
| RSV-A-<br>infected<br>BALB/c mice | - (oral<br>administratio<br>n)    | -                           | -                          | 21-fold<br>reduction in<br>lung viral<br>titers  | [2]       |



#### **Experimental Protocols**

This section provides an overview of the methodologies used in key experiments to characterize **TVB-3166**.

#### **FASN Inhibition Assay (Biochemical)**

A cell-free biochemical assay is used to determine the direct inhibitory effect of **TVB-3166** on FASN enzymatic activity.

- Principle: Measures the catalytic activity of purified FASN.
- Protocol Outline:
  - Purified FASN enzyme is incubated with its substrates, acetyl-CoA and malonyl-CoA, in a suitable buffer system.
  - The reaction is initiated in the presence of varying concentrations of TVB-3166 or a vehicle control.
  - The rate of NADPH consumption, a cofactor in the reaction, is monitored spectrophotometrically at 340 nm.
  - The IC<sub>50</sub> value is calculated from the dose-response curve.

### **Cellular Palmitate Synthesis Assay**

This assay measures the ability of **TVB-3166** to inhibit de novo palmitate synthesis in intact cells.

- Principle: Cells are incubated with a stable isotope-labeled precursor (e.g., <sup>13</sup>C-acetate), and the incorporation of the label into newly synthesized palmitate is quantified by mass spectrometry.
- Protocol Outline:
  - Cells (e.g., HeLa) are seeded in 96-well plates.



- Cells are treated with a range of TVB-3166 concentrations in the presence of <sup>13</sup>C-acetate for 18-24 hours.
- Lipids are extracted from the cells.
- The amount of <sup>13</sup>C-labeled palmitate is quantified by LC-MS/MS.
- The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the drug concentration.

#### **Cell Viability Assay (CellTiter-Glo®)**

This assay is used to assess the effect of **TVB-3166** on the viability of cancer cell lines.

- Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
- Protocol Outline:
  - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with various concentrations of TVB-3166 for a specified period (e.g., 72-96 hours).
  - The CellTiter-Glo® reagent is added to each well.
  - After a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.
  - The IC<sub>50</sub> value is calculated from the resulting dose-response curve.

## **Western Blot Analysis**

Western blotting is employed to investigate the effect of **TVB-3166** on the expression and phosphorylation status of key proteins in signaling pathways.



- Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.
- Protocol Outline:
  - Cells are treated with TVB-3166 at various concentrations and for different durations.
  - Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
  - Protein concentration is determined using a BCA assay.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FASN, p-AKT, AKT, PARP, β-catenin).
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
  - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates a typical workflow for a Western Blot experiment.



Click to download full resolution via product page

Figure 2. Western Blot experimental workflow.

#### In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of **TVB-3166** in a living organism.



- Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.
- Protocol Outline:
  - Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells.
  - Once tumors reach a palpable size, mice are randomized into treatment and control groups.
  - TVB-3166 is administered orally (e.g., by gavage) at a specified dose and schedule. The vehicle used for the control group is also administered.
  - Tumor volume is measured regularly using calipers.
  - At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

#### Conclusion

**TVB-3166** is a promising FASN inhibitor with demonstrated preclinical anti-tumor activity across a range of cancer models. Its mechanism of action, involving the disruption of lipid metabolism and key oncogenic signaling pathways, provides a strong rationale for its continued investigation as a potential cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the role of FASN in disease and to explore the therapeutic potential of its inhibition.

Note on Synthesis: A detailed, step-by-step chemical synthesis protocol for **TVB-3166** is not publicly available in the reviewed scientific literature or patent databases. The compound was proprietary to 3-V Biosciences (now Sagimet Biosciences). Researchers interested in obtaining this compound should inquire with commercial chemical suppliers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Direct Inhibition of Cellular Fatty Acid Synthase Impairs Replication of Respiratory Syncytial Virus and Other Respiratory Viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TVB-3166: A Comprehensive Technical Guide to a Novel FASN Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799404#tvb-3166-discovery-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com